

spectroscopic data of 8-fluoroquinoline compounds

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Compound of Interest

Compound Name: 8-Fluoroquinoline

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An In-depth Technical Guide on the Spectroscopic Data of **8-Fluoroquinoline** Compounds

Introduction

8-Fluoroquinoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of many fluoroquinolone antibiotics.^[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging therapeutic potential, including antimicrobial, anticancer, and antiviral properties.^[1] The biological activity of many fluoroquinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.^[1] A thorough understanding of the structural and electronic properties of these molecules is therefore paramount for the design and development of new, more effective drugs.

This technical guide provides a comprehensive overview of the spectroscopic data for **8-fluoroquinoline** compounds. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for structural identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, details the experimental protocols for acquiring this data, and illustrates relevant workflows and mechanisms.

Core Spectroscopic Data

The following tables summarize key spectroscopic data for representative **8-fluoroquinoline** compounds, providing a reference for structural analysis.

Table 1: NMR Spectroscopy Data for 8-Fluoroquinoline-3-carboxamide[1]

Nucleus	Atom Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
^1H	C2-H	8.72	Singlet	-
^1H	C5-H, C6-H, C7-H	7.45–7.62	Doublet of doublets	-
^1H	-CONH ₂	6.98	Broad	-
^{13}C	C=O	167.3	-	-
^{13}C	C8	149.1	Doublet	$^1\text{J C-F} = 245$

Table 2: Infrared (IR) Spectroscopy Data for 8-Fluoroquinoline-3-carboxamide[1]

Vibrational Mode	Wavenumber (cm^{-1})	Interpretation
N-H Stretching	~3280	Primary amide group
C=O Stretching	~1665	Carboxamide group
C-F Stretching	1250-1000	Fluoro substituent

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns of **8-fluoroquinoline** derivatives. All synthesized compounds are routinely characterized by MS to ensure they are consistent with their expected structures.[2][3]

Compound	Technique	Key Observation
8-Fluoroquinoline Derivatives	ESI-MS	Confirms molecular weight via $[M+H]^+$ ion.
8-Nitrofluoroquinolones	MS, EA, NMR, IR	Used for full identification and characterization. [2] [3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data for Fluoroquinolones

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λ_{max}) can be influenced by the solvent and substituents on the quinolone ring.

Compound	λ_{max} (nm)	Solvent/Conditions
Ciprofloxacin	277 - 280	Varied [4] [5]
Lomefloxacin	288	Varied [4]
Enrofloxacin	277	Varied [4]
Ofloxacin	418	Chloroform (ion-pair complex)

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **8-fluoroquinoline** compounds in solution.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a standard 5 mm NMR tube. Complete dissolution is critical for high-resolution spectra.[\[1\]](#)

- Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is utilized.[1]
- Data Acquisition:
 - ^1H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
 - ^{13}C NMR: A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, providing singlet peaks for each unique carbon atom.[1]
 - ^{19}F NMR: Fast Magic Angle Spinning (MAS) NMR is an advanced technique used for the structural characterization of fluorinated active pharmaceutical ingredients (APIs) in solid formulations. Spectra can be acquired rapidly and are sensitive to the fluorine moiety and formulation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.[7]
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm^{-1} . The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1][7]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

- Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For complex mixtures,

MS is often coupled with a separation technique like liquid chromatography (LC-MS).[8]

- Instrumentation: Various mass spectrometers can be used, such as Electrospray Ionization (ESI-MS) or Quadrupole Mass Spectrometry (QMS).[3][9]
- Data Acquisition: The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and isotopic pattern of the parent molecule and its fragments.

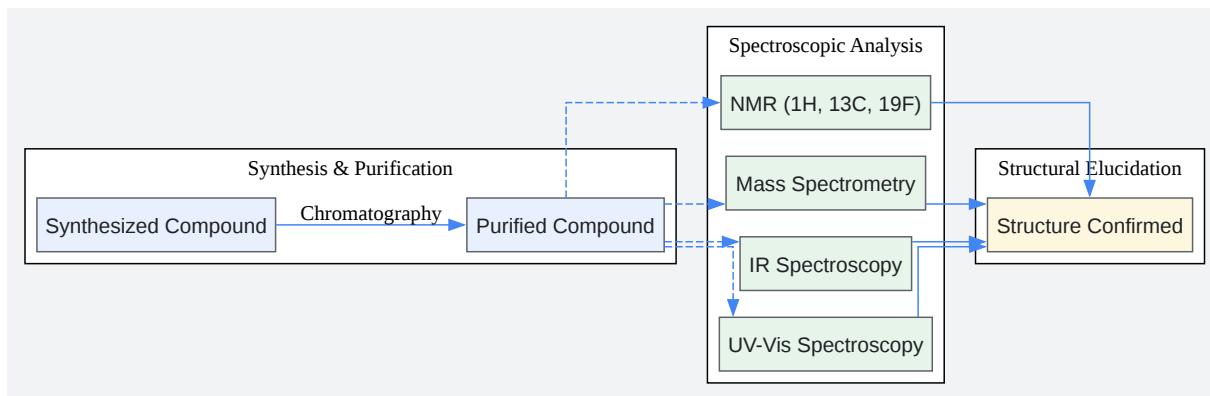
UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within the conjugated systems of **8-fluoroquinoline** compounds.

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).[1]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[1]
- Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), using the pure solvent as a reference blank. The wavelength(s) of maximum absorbance (λ_{max}) are identified.[1]

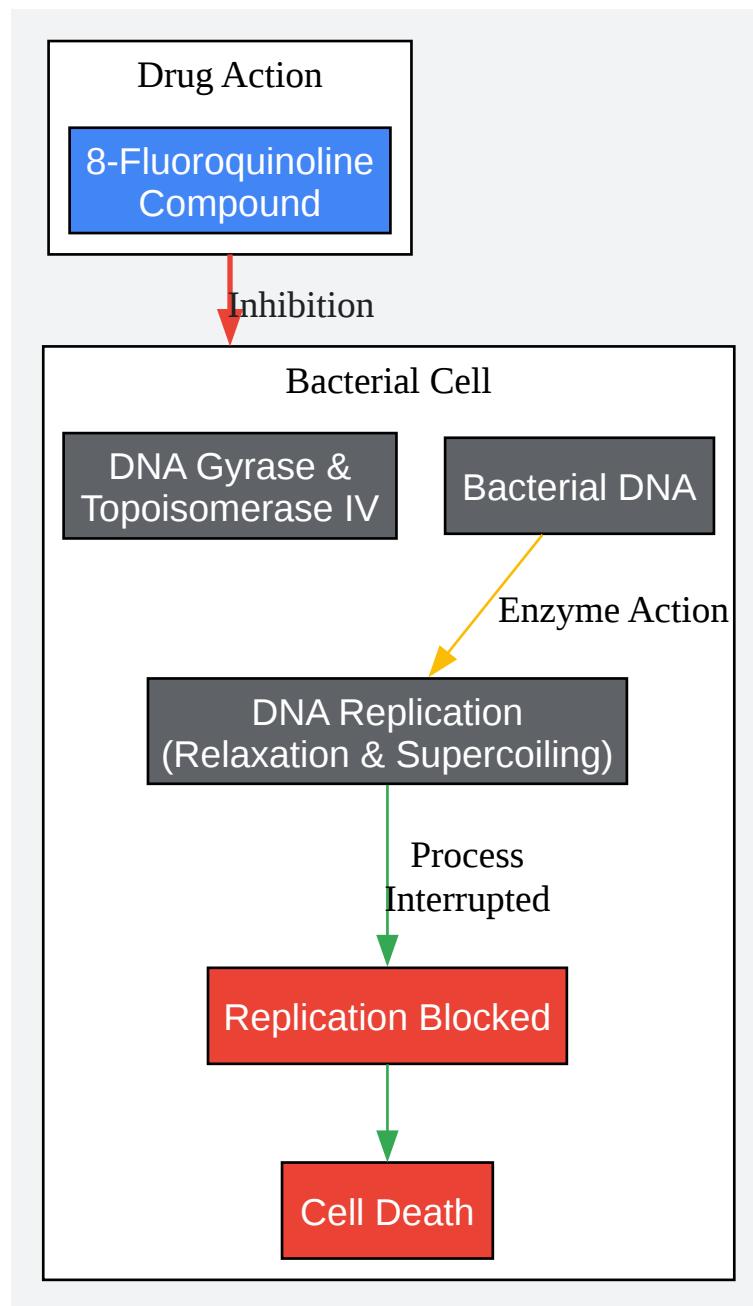
Visualizations: Workflows and Mechanisms

Diagrams created using DOT language help visualize complex processes and relationships.



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Caption: General experimental workflow for spectroscopic characterization.



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Caption: Proposed mechanism of action for **8-fluoroquinoline** compounds.

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